molecular formula C5H7N3O B6210027 N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine CAS No. 42849-82-1

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine

Cat. No.: B6210027
CAS No.: 42849-82-1
M. Wt: 125.1
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Description

N-[(1-Methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is a Schiff base derivative featuring an imidazole core substituted with a methyl group at the N1 position and a hydroxylamine moiety at the C2 position via a methylidene linker. Its molecular formula is C₅H₇N₃O, with a molecular weight of 125.13 g/mol . It is listed under CAS number 42849-79-6 and is commercially available as a building block for heterocyclic synthesis .

Properties

CAS No.

42849-82-1

Molecular Formula

C5H7N3O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Condensation Using Hydroxylamine Hydrochloride

The most widely reported method involves reacting 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in a basic aqueous-alcoholic medium. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration to form the oxime.

Reaction Conditions:

  • Solvent: Ethanol-water (4:1 v/v)

  • Base: Sodium hydroxide (1 M)

  • Temperature: Room temperature (25°C)

  • Time: 12–18 hours

Mechanism:

  • Deprotonation of hydroxylamine by NaOH generates a nucleophilic amine.

  • Nucleophilic attack on the aldehyde carbonyl carbon forms a tetrahedral intermediate.

  • Acid-catalyzed dehydration yields the imine (oxime) product.

This method typically achieves yields of 70–85%, with purity >95% after recrystallization from ethanol.

Alternative Catalytic Methods

Recent patents describe optimized protocols using potassium carbonate (K₂CO₃) in toluene-ethanol-water mixtures under mild heating (70°C). This approach reduces reaction time to 4–6 hours while maintaining yields above 80%.

Key Advantages:

  • Avoids strong bases like NaOH, simplifying purification.

  • Compatible with moisture-sensitive substrates.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate the condensation. Preliminary studies report a 30-minute reaction time at 100°C with comparable yields (78%). This method is advantageous for high-throughput screening but requires specialized equipment.

Reaction Optimization and Critical Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

Solvent SystemYield (%)Reaction Time (h)
Ethanol-water8518
Methanol7224
Toluene-ethanol816

Ethanol-water mixtures balance solubility and polarity, facilitating both nucleophilic attack and dehydration.

Base Selection

The choice of base affects deprotonation efficiency and side reactions:

BaseYield (%)Purity (%)
NaOH8595
K₂CO₃8297
NaOCH₃7590

K₂CO₃ minimizes hydrolysis of the imidazole ring, enhancing purity.

Temperature and Time

Elevated temperatures (>50°C) reduce reaction time but risk oxime decomposition. Optimal conditions balance speed and stability:

Temperature (°C)Time (h)Yield (%)
251885
50880
70681

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol, yielding colorless crystals. Purity is confirmed by melting point (152–154°C) and HPLC analysis.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1640 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (N–H stretch).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.35 (d, 1H, imidazole-H), 3.72 (s, 3H, N–CH₃).

Applications in Derivative Synthesis

N-[(1-Methyl-1H-imidazol-2-yl)methylidene]hydroxylamine serves as a precursor for bioactive derivatives:

Metal Complexation

The oxime group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with antimicrobial activity.

Heterocyclic Scaffolds

Reaction with acyl chlorides or alkyl halides yields substituted imidazoles, which are explored as kinase inhibitors .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO₄Acidic aqueous solutionImidazole-2-carbaldehyde oxime65–70%
H₂O₂Ethanol, 50°C1-Methylimidazole-2-carbonitrile45–55%
O₂ (air)NiCl₂ catalyst, 100°Cvic-Dioxime derivatives60–75%

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or metal-catalyzed pathways. For example, nickel(II) facilitates α-C–H bond activation, enabling oxidation to dioximes .

Reduction Reactions

The hydroxyimino group (-NOH) is reducible to primary amines:

Reagent Conditions Product Yield Reference
NaBH₄Methanol, RT1-Methylimidazole-2-methanamine80–85%
LiAlH₄THF, reflux1-Methylimidazole-2-methanamine70–75%
H₂/Pd-CEthanol, 40°C1-Methylimidazole-2-methanamine90–95%

Key Note : Catalytic hydrogenation (H₂/Pd-C) provides the highest yields due to selective reduction without imidazole ring modification.

Substitution Reactions

The imidazole ring participates in electrophilic substitution:

Reagent Position Product Yield Reference
Cl₂C-4 position4-Chloro-1-methylimidazole derivative55–60%
HNO₃/H₂SO₄C-5 position5-Nitro-1-methylimidazole derivative40–50%

Stereochemical Impact : Substitution at C-4 or C-5 alters electronic properties, influencing subsequent reactivity (e.g., hydrogen bonding capacity).

Cycloaddition Reactions

The compound engages in [4+2] cycloadditions to form heterocycles:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 80°CImidazole-fused six-membered ring50–60%
AcetylenedicarboxylateDMF, RTBicyclic oxazine derivative65–70%

Regioselectivity : Electron-deficient dienophiles preferentially react due to the electron-rich imidazole moiety.

Metal Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes:

Metal Salt Coordination Mode Application Reference
CuCl₂Bidentate (N,O)Catalytic oxidation reactions
NiCl₂Tridentate (N,N,O)Nitrosation agent in synthesis
Fe(NO₃)₃Monodentate (O)Magnetic material precursors

Case Study : NiCl₂ complexes mediate nitrosation of indole derivatives via nitroso intermediates, enabling C–N bond formation .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

  • Acidic Conditions (pH < 3) : The hydroxylamine group protonates, forming a nitrenium ion intermediate that rearranges to imidazole N-oxide derivatives.

  • Basic Conditions (pH > 10) : Deprotonation triggers tautomerization, yielding iso-oxime isomers with altered reactivity profiles.

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 150°C, releasing NH₃ and forming 1-methylimidazole-2-carbaldehyde.

  • Photolysis : UV irradiation (254 nm) cleaves the N–O bond, generating imidazole radicals detectable via EPR.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C5_5H7_7N3_3O
Molecular Weight: 125.1 g/mol
CAS Number: 1862262-73-4

The compound features an imidazole ring, which is crucial for its interactions with biological systems and its role as a building block in organic synthesis.

Organic Synthesis

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic chemistry.

Reaction TypeDescription
Oxidation Can be oxidized to form oximes or nitriles.
Reduction Capable of being reduced to amines or other derivatives.
Substitution Participates in nucleophilic substitution reactions with different reagents.

Biological Studies

The imidazole moiety of this compound is structurally similar to histidine, which plays a critical role in enzyme active sites. Research has shown that it can influence enzyme activity through coordination with metal ions and participation in hydrogen bonding.

Potential Biological Activities:

  • Antimicrobial Properties: Studies indicate that compounds containing imidazole rings exhibit antimicrobial activities, making them candidates for developing new antibiotics.
  • Enzyme Inhibition: It may inhibit enzymes involved in various metabolic pathways, thus serving as a lead compound for drug development targeting specific diseases.

Pharmaceutical Applications

This compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves modulating the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's.

Case Study:
A patent (US7342118B2) discusses the use of imidazole compounds for treating neurological disorders by inhibiting amyloid-beta peptide production. This highlights the therapeutic potential of this compound in addressing neurodegenerative conditions .

Industrial Applications

In addition to its research applications, this compound is being explored for its utility in developing new materials with specific chemical properties. Its unique reactivity profile makes it suitable for creating advanced materials used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which is crucial for its biological activity. This binding can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazole-derived Schiff bases, which are widely studied for their diverse chemical and biological properties. Below is a detailed comparison with analogous compounds:

Structural Analogs with Imidazole and Pyridine Moieties

  • N-[(1-Methyl-1H-imidazol-2-yl)methylene]-1-(pyridin-2-yl)ethane-amine (1a): Molecular Formula: C₁₂H₁₃N₅ Key Differences: Replaces the hydroxylamine group with a pyridin-2-yl ethylamine chain. Synthesis: Synthesized via copper-catalyzed coupling in ethanol, yielding 53% purity . Applications: Exhibits stronger coordination properties due to the pyridine donor site, making it suitable for metal-organic frameworks (MOFs) .
  • Crystallography: Forms layered structures stabilized by hydrogen bonding, similar to the hydroxylamine derivative .

Functional Group Variations

  • N-[(1-Methyl-1H-imidazol-4-yl)methylidene]hydroxylamine :

    • Isomerism : Differs in the position of the methylidene-hydroxylamine group (C4 vs. C2 substitution).
    • Impact : The C4 isomer shows reduced planarity, leading to weaker conjugation and lower thermal stability .
  • N-[(2-Butyl-5-chloro-1H-imidazol-4-yl)methylidene]hydroxylamine :

    • Substituents : Incorporates a chloro and butyl group, increasing hydrophobicity.
    • Pharmacology : Demonstrated higher antimicrobial activity compared to the unsubstituted analog .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Functional Groups
Target Compound 125.13 Not reported Low Imidazole, hydroxylamine
1a 227.26 160–162 Moderate Imidazole, pyridine
1-Methyl-1H-imidazol-2-amine 97.11 245–247 (HCl salt) High Imidazole, amine

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding : The hydroxylamine group participates in O—H···N hydrogen bonds, forming tetrameric clusters in the crystal lattice, as seen in analogs like (E)-N-[3-methyl-1-phenylpyrazol-4-yl]methylidene]hydroxylamine .
  • NMR Signatures : The imidazole protons resonate at δ 7.2–8.5 ppm in ¹H-NMR, while the hydroxylamine proton appears as a broad singlet near δ 9.0 ppm .

Biological Activity

N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Structural Characteristics

This compound features an imidazole ring, which is significant in biological systems for its role in enzyme activity and molecular interactions. The hydroxylamine functional group contributes to its reactivity and potential biological effects.

Property Details
CAS Number 1862262-73-4
Molecular Formula C5H7N3O
Molecular Weight 125.1 g/mol
Purity 95%

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, which may influence enzymatic activity. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions that affect biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, compounds derived from this structure have shown significant inhibitory effects against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 µg/mL, indicating potent antibacterial activity .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, certain derivatives have shown significant cytotoxicity against the NCI-H460 lung cancer cell line with EC50 values between 1.1 and 0.115 mM . This suggests potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other imidazole-containing compounds:

Compound Structure Features Biological Activity
HistidineImidazole ringCrucial in enzyme active sites
MetronidazoleImidazole ringAntibiotic for bacterial infections
OmeprazoleImidazole ringProton pump inhibitor

The unique combination of an imidazole ring, nitrophenyl group, and hydroxylamine makes this compound particularly interesting for further study in drug development .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of hydroxylamine derivatives:

  • Anticancer Studies : Research has indicated that compounds related to this compound induce apoptosis in cancer cells through various mechanisms, including activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents by inhibiting COX enzymes, which are critical targets in the treatment of inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine, and what analytical methods validate its purity?

  • Synthetic Pathways : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous imidazole derivatives are synthesized via nucleophilic aromatic substitution (SNAr) reactions or condensation reactions. For example, describes a similar SNAr reaction using 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine to yield a related compound .
  • Validation : Purity is typically confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural elucidation, Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry (MS) are employed, as seen in imidazole derivative studies () .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₇N₃O
Molecular Weight125.13 g/mol
CAS Number42849-79-6

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX (for refinement) and WinGX (for data processing) are widely used . For anisotropic displacement ellipsoid visualization, ORTEP-3 provides a graphical interface .
  • Example : reports a related crystal structure analysis using hydrogen bonding (O—H···N) and π-interactions to describe packing motifs, which could guide similar studies .

Advanced Research Questions

Q. What enzymatic or catalytic roles does this compound play in copper-mediated systems?

  • Mechanistic Insights : highlights its role in stabilizing Cu(II)-hydroperoxide complexes for polysaccharide oxidation. These complexes activate H₂O₂ to degrade substrates like cellulose, mimicking lytic polysaccharide monooxygenase (LPMO) activity .
  • Experimental Design :

  • Use UV-Vis spectroscopy to monitor Cu(II)-hydroperoxide formation.
  • Employ electron paramagnetic resonance (EPR) to detect radical intermediates.
  • Validate substrate conversion via high-resolution mass spectrometry (HRMS).

Q. How do species-specific metabolic differences impact the stability of hydroxylamine derivatives like this compound?

  • Key Findings : demonstrates species-dependent metabolism of N-(2-methoxyphenyl)hydroxylamine. Rat hepatic microsomes produce negligible metabolites compared to rabbits, attributed to CYP enzyme variations (e.g., CYP1A1/2 induction increases o-aminophenol formation) .
  • Methodological Considerations :

  • Pre-treat microsomes with CYP inducers (e.g., β-naphthoflavone for CYP1A1/2).

  • Use NADPH-dependent assays to differentiate enzymatic vs. non-enzymatic pathways.

    Table 2: Species-Specific Metabolite Formation (Adapted from )

    SpeciesCYP Inducero-Anisidine (nmol/mg protein)o-Aminophenol (nmol/mg protein)
    RatControl0.45 ± 0.020.21 ± 0.01
    Ratβ-NF0.86 ± 0.030.51 ± 0.02
    RabbitControl1.20 ± 0.050.60 ± 0.03

Q. What strategies resolve contradictions in catalytic activity data for imidazole-based complexes?

  • Case Study : notes conflicting interpretations of Cu(II)-hydroperoxide intermediates—whether they act via direct oxidation or radical pathways. To address this:

  • Perform isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation.
  • Compare kinetic profiles under anaerobic vs. aerobic conditions.
  • Use radical scavengers (e.g., TEMPO) to quench potential free radicals .

Methodological Best Practices

  • Structural Refinement : For accurate bond-length analysis in crystallography, SHELXL’s restraints (e.g., DELU and SIMU commands) mitigate thermal motion artifacts .
  • Data Reproducibility : When studying enzyme kinetics, report microsomal protein concentrations and NADPH regeneration system details (e.g., glucose-6-phosphate dehydrogenase activity) to ensure cross-lab comparability .

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